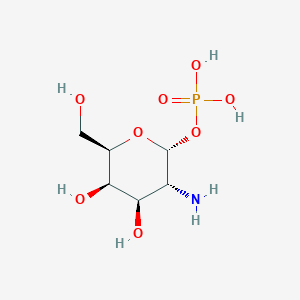

alpha-D-Galactosamine 1-phosphate

Description

Significance in Amino Sugar and Nucleotide Sugar Metabolism Research

Alpha-D-Galactosamine 1-phosphate is a pivotal molecule in the intricate network of amino sugar and nucleotide sugar metabolism. ontosight.ainumberanalytics.com Amino sugars are fundamental components of various essential biomolecules, and their metabolic pathways are crucial for cellular homeostasis. numberanalytics.com The significance of α-D-GalN-1-P lies in its role as a direct precursor to the activated sugar nucleotide, Uridine diphosphate-N-acetylgalactosamine (UDP-GalNAc). ontosight.ainih.gov

The conversion of α-D-GalN-1-P is a key step in the Leloir pathway of metabolism. wikipedia.org In this pathway, galactosamine is first phosphorylated to form galactosamine 1-phosphate. wikipedia.org This is followed by acetylation and subsequent uridylation. For instance, research on the thermostable protein ST0452 from Sulfolobus tokodaii revealed it possesses acetyltransferase activity that can convert galactosamine-1-phosphate (GalN-1-P) into N-acetyl-d-galactosamine-1-phosphate (GalNAc-1-P). ebi.ac.uk This same enzyme can then utilize its uridyltransferase activity to produce UDP-GalNAc from GalNAc-1-P and Uridine Triphosphate (UTP). ebi.ac.uk

In humans, the synthesis of UDP-GalNAc from its 1-phosphate precursor is efficiently catalyzed by the UDP-GalNAc pyrophosphorylase AGX1. nih.govnih.gov The study of this enzyme and its isoforms, AGX1 and AGX2, has been crucial. Functional characterization has shown that the AGX1 isoform is more active with GalNAc-1-P as a substrate compared to the AGX2 isoform. nih.gov The ability to synthesize UDP-GalNAc and its analogues from α-D-GalN-1-P precursors using enzymes like AGX1 is a powerful tool for researchers, enabling the production of these critical nucleotide sugars for further study. nih.govnih.gov

| Enzyme | Substrate(s) | Product(s) | Organism/System | Significance in Metabolism |

| GalNAc kinase (GK2) | GalNAc, ATP | GalNAc-1-phosphate, ADP | Human, Pig | Phosphorylates N-acetylgalactosamine to its 1-phosphate form. nih.gov |

| ST0452 protein | GalN-1-P, Acetyl-CoA | GalNAc-1-P, CoA | Sulfolobus tokodaii | A bifunctional enzyme that first acetylates GalN-1-P. ebi.ac.uk |

| ST0452 protein | GalNAc-1-P, UTP | UDP-GalNAc, Pyrophosphate | Sulfolobus tokodaii | The same enzyme then catalyzes the formation of the nucleotide sugar UDP-GalNAc. ebi.ac.uk |

| UDP-GalNAc pyrophosphorylase (AGX1) | GalNAc-1-P, UTP | UDP-GalNAc, Pyrophosphate | Human | A key enzyme in the final step of UDP-GalNAc synthesis from GalNAc-1-P. nih.govnih.gov |

Overview of its Central Role in Glycoconjugate Biosynthesis Pathways

The central role of α-D-Galactosamine 1-phosphate in the biosynthesis of glycoconjugates, such as glycoproteins and glycolipids, is primarily executed through its conversion to UDP-GalNAc. ontosight.ainih.gov Glycoconjugates are indispensable for a wide array of biological functions, and their synthesis depends on the availability of activated sugar donors like UDP-GalNAc. nih.govnih.gov Leloir-type glycosyltransferases utilize these nucleotide sugars to transfer the monosaccharide unit, in this case, N-acetylgalactosamine (GalNAc), to protein or lipid acceptors with high efficiency and selectivity. nih.gov

Research has focused on leveraging the enzymes that act on α-D-GalN-1-P and its acetylated form (GalNAc-1-P) to create libraries of nucleotide sugars. nih.govrsc.org The human UDP-GalNAc pyrophosphorylase (AGX1) has proven to be a promiscuous enzyme, capable of accepting not only the natural substrate GalNAc-1-P but also various structural analogues. nih.gov This promiscuity is a significant advantage for researchers, allowing for the chemoenzymatic synthesis of a diverse range of UDP-GalNAc analogues. nih.govcapes.gov.br These non-natural sugar nucleotides are invaluable tools for probing metabolic pathways and expanding the diversity of glycoconjugates for therapeutic and diagnostic research. nih.gov

Studies have detailed the substrate tolerance of AGX1, showing its ability to process GalNAc-1-P analogues with modifications at different positions. For example, analogues with relatively small N-propionyl and N-azidoacetyl groups were converted into their corresponding UDP-sugars with good yields (>50%). nih.gov The enzyme also showed good tolerance for modifications at the 6-position of the sugar. nih.gov This enzymatic approach provides an attractive alternative to purely chemical synthesis, which is often complex and low-yielding. nih.gov

| Substrate (GalNAc-1-P Analogue) | Enzyme | Relative Conversion Yield | Research Finding |

| GalNAc-1-P (Natural Substrate) | AGX1 | High | Efficiently converted to UDP-GalNAc. nih.gov |

| GlcNAc-1-P | AGX1 | High | Recognized at a similar level to GalNAc-1-P. nih.gov |

| N-propionyl-GalN-1-P (GalNPr-1-P) | AGX1 | >50% | Good conversion for smaller N-acyl groups. nih.gov |

| N-azidoacetyl-GalN-1-P (GalNAz-1-P) | AGX1 | >50% | Good conversion for smaller N-acyl groups. nih.gov |

| N-butyryl-GalN-1-P (GalNBu-1-P) | AGX1 | 44% | Lower yield with bulkier N-butyryl group. nih.gov |

| N-benzoyl-GalN-1-P (GalNBz-1-P) | AGX1 | Not Accepted | Bulky N-benzoyl group prevents acceptance. nih.gov |

| 6-deoxy-GalNAc-1-P | AGX1 | Good (>60%) | Tolerates modifications at the 6-position well. nih.gov |

| 6-azido-GalNAc-1-P | AGX1 | Good (>60%) | Tolerates modifications at the 6-position well. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14NO8P |

|---|---|

Molecular Weight |

259.15 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6-/m1/s1 |

InChI Key |

YMJBYRVFGYXULK-VFUOTHLCSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Interconversions of Alpha D Galactosamine 1 Phosphate

Precursors and Initial Phosphorylation Steps

The initial phase of the pathway focuses on the generation of N-acetyl-alpha-D-galactosamine 1-phosphate through phosphorylation.

The primary route for the formation of the phosphorylated sugar is catalyzed by the enzyme N-acetyl-D-galactosamine kinase (EC 2.7.1.157), also commonly known as GalNAc kinase or GALK2. wikipedia.orgknowledgezone.co.in This enzyme belongs to the transferase family and specifically facilitates the transfer of a phosphate (B84403) group from ATP to N-acetyl-D-galactosamine (GalNAc). wikipedia.orgknowledgezone.co.in The reaction proceeds as follows:

ATP + N-acetyl-D-galactosamine ⇌ ADP + N-acetyl-alpha-D-galactosamine 1-phosphate wikipedia.orgknowledgezone.co.in

Recombinant human N-acetylgalactosamine kinase is an active enzyme that catalyzes the ATP-dependent phosphorylation of N-acetylgalactosamine. tandfonline.comnih.gov Mechanistic studies suggest that the enzyme follows an ordered ternary complex mechanism, where ATP is the first substrate to bind. tandfonline.comtandfonline.com The kinase is highly specific for GalNAc as its sugar substrate. nih.gov Research on the enzyme purified from pig kidney showed it to be inactive with related compounds such as N-acetylglucosamine (GlcNAc), N-acetylmannosamine (ManNAc), glucose, and galactose. nih.gov However, other studies have demonstrated that the wild-type N-acetylgalactosamine kinase can also catalyze the phosphorylation of N-acetylglucosamine and N-acetylmannosamine, suggesting a more relaxed substrate specificity than previously thought. nih.gov

While the primary pathway involves the phosphorylation of the already N-acetylated sugar GalNAc, an alternative route can involve the N-acetylation of a sugar phosphate. For the related compound D-glucosamine-alpha-1-phosphate, it can be N-acetylated using acetate as the acetyl donor. nih.gov This suggests a potential, though less commonly cited, pathway where galactosamine 1-phosphate could be N-acetylated by an acetyltransferase to form N-acetyl-alpha-D-galactosamine 1-phosphate.

Downstream Metabolic Conversions from Alpha-D-Galactosamine 1-phosphate and its Derivatives

Following its synthesis, N-acetyl-alpha-D-galactosamine 1-phosphate is activated into a nucleotide sugar, making it available for further metabolic processes, including glycosylation.

The key activation step is the conversion of N-acetyl-alpha-D-galactosamine 1-phosphate to UDP-N-acetyl-alpha-D-galactosamine (UDP-GalNAc). This reaction is catalyzed by a nucleotidylyltransferase, specifically UDP-N-acetylglucosamine pyrophosphorylase (UAP) (EC 2.7.7.23). mdpi.com This enzyme catalyzes the reaction between N-acetylglucosamine-1-phosphate and uridine triphosphate (UTP) to produce UDP-N-acetylglucosamine (UDP-GlcNAc). mdpi.com This enzyme can also act on N-acetyl-alpha-D-galactosamine 1-phosphate to synthesize UDP-GalNAc, which is a critical precursor for the synthesis of the cyst wall in Giardia intestinalis. nih.gov The resulting UDP-GalNAc is the donor substrate used by polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) to initiate the formation of mucin-type O-glycans by transferring GalNAc to serine or threonine residues on proteins. nih.govscispace.com

The pool of activated amino sugars is metabolically interconnected. UDP-N-acetyl-D-galactosamine can be interconverted with UDP-N-acetyl-D-glucosamine through the action of UDP-N-acetylglucosamine 4-epimerase (EC 5.1.3.7). nih.govwikipedia.org This reversible reaction allows the cell to balance the levels of these two essential nucleotide sugars. wikipedia.org

Furthermore, this pathway is linked to the broader Leloir pathway of galactose metabolism. wikipedia.org The human UDP-glucose 4-epimerase (GALE), which catalyzes the reversible conversion of UDP-galactose to UDP-glucose, can also catalyze the interconversion of UDP-GalNAc and UDP-GlcNAc. wikipedia.orgnih.gov This dual activity highlights the integration of hexose (B10828440) and amino-hexose metabolism within the cell. nih.gov These UDP-hexose 4-epimerases are categorized into groups based on their substrate preference; some are specific for UDP-Glc, some are most efficient with UDP-GlcNAc, and others, known as group 2 epimerases, can act on both. nih.gov

Characterization of Key Enzymes in this compound Metabolism

The enzymes that catalyze the biosynthesis and conversion of this compound have been characterized to understand their function and regulation.

N-acetyl-D-galactosamine Kinase (GALK2) is a pivotal enzyme in this pathway. The porcine kidney enzyme exists as a monomer with a molecular mass of approximately 48-51 kDa. nih.gov It exhibits optimal activity at a pH between 8.5 and 9.0 and requires a divalent cation, with Mg²⁺ being the most effective. nih.gov Recombinant human GALK2 has a Michaelis constant (Km) for ATP of 14 ± 3 μM and for N-acetylgalactosamine of 40 ± 14 μM, with a turnover number of 1.0 ± 0.1 s⁻¹. tandfonline.com

UDP-N-acetylglucosamine Pyrophosphorylase (UAP) is another crucial enzyme that activates the sugar phosphate. In Giardia intestinalis, the recombinant UAP was identified and characterized. nih.gov Alanine substitution for key glycine residues (Gly¹⁰⁸ or Gly²¹⁰) within specific motifs dramatically reduced the enzyme's pyrophosphate synthesis activity, indicating their catalytic importance. nih.gov The binding of the substrate Mg-UTP was shown to increase the protein's stability. nih.gov In insects, UAP is a vital regulatory enzyme in the chitin biosynthesis pathway. mdpi.com

Table 1: Kinetic Parameters of Human N-acetylgalactosamine Kinase (GALK2)

| Substrate | Michaelis Constant (Km) | Turnover Number (kcat) |

|---|---|---|

| ATP | 14 ± 3 μM | 1.0 ± 0.1 s⁻¹ |

| N-acetylgalactosamine | 40 ± 14 μM | 1.0 ± 0.1 s⁻¹ |

Data derived from studies on recombinant human GALK2 expressed in Escherichia coli. tandfonline.com

Table 2: Properties of N-acetyl-D-galactosamine Kinase from Pig Kidney

| Property | Value |

|---|---|

| Molecular Mass | 48-51 kDa (monomer) |

| Optimal pH | 8.5 - 9.0 |

| Cation Requirement | Mg²⁺ > Mn²⁺ > Co²⁺ |

| Phosphate Donor | ATP (most active) |

Data from purified enzyme from the cytosolic fraction of pig kidney. nih.gov

Enzyme Kinetics and Substrate Specificity Studies

The primary enzyme responsible for the synthesis of N-acetyl-alpha-D-galactosamine 1-phosphate is N-acetylgalactosamine kinase (GalNAc kinase), encoded by the GALK2 gene in humans. This enzyme catalyzes the transfer of a phosphate group from ATP to the C-1 hydroxyl group of N-acetyl-D-galactosamine (GalNAc).

Detailed kinetic studies on recombinant human N-acetylgalactosamine kinase (GALK2) have determined its key catalytic parameters. The enzyme follows an ordered ternary complex mechanism, where ATP is the first substrate to bind to the active site, followed by GalNAc. tandfonline.comnih.govnih.gov This mechanism is supported by findings of substrate inhibition by N-acetylgalactosamine. tandfonline.comnih.govtandfonline.com

The kinetic constants for human GALK2 have been precisely measured, providing insight into its efficiency and affinity for its substrates. tandfonline.comnih.govtandfonline.com

| Substrate | Michaelis Constant (Km) | Turnover Number (kcat) |

| N-acetylgalactosamine | 40 ± 14 µM | 1.0 ± 0.1 s-1 |

| ATP | 14 ± 3 µM | 1.0 ± 0.1 s-1 |

This interactive table summarizes the kinetic parameters of recombinant human N-acetylgalactosamine kinase (GALK2).

In terms of substrate specificity, the human GALK2 enzyme is highly efficient in phosphorylating GalNAc but also demonstrates some activity towards galactose, particularly at high concentrations. nih.govgenecards.org This distinguishes it from the canonical galactokinase (GALK1), which is specific to the Leloir pathway for galactose catabolism.

The product of the kinase reaction, this compound (or its N-acetylated form), is subsequently converted to a UDP-sugar by a nucleotidylyltransferase, often referred to as a UDP-sugar pyrophosphorylase (USPase) or UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1). nih.govnih.gov These enzymes typically exhibit broad substrate specificity. For example, a USPase purified from pea sprouts can utilize a variety of monosaccharide 1-phosphates, including glucose-1-phosphate, galactose-1-phosphate, and L-arabinose-1-phosphate, to synthesize their respective UDP-sugars. nih.gov The human enzymes, AGX1 and AGX2, are known to synthesize UDP-GlcNAc and can also act on UDP-GalNAc. nih.gov This broad specificity allows the cell to process various sugar phosphates through a limited number of enzymes. nih.gov

Structural Biology of Related Enzymes (e.g., X-ray Crystallography of Kinases and Nucleotidylyltransferases)

The three-dimensional structures of the key enzymes involved in this compound metabolism provide a molecular basis for understanding their catalytic mechanisms and substrate specificity.

UDP-N-acetylglucosamine Pyrophosphorylase (AGX1/UAP1): The subsequent enzymatic step is catalyzed by a pyrophosphorylase. The crystal structures of the human isoforms, AGX1 and AGX2, have been solved in complex with their products UDP-GlcNAc and UDP-GalNAc at resolutions of 1.9 Å and 2.3 Å, respectively. nih.gov These structures reveal that the enzymes belong to the SpsA-GnT I Core superfamily of transferases. nih.gov The structures provide critical insights into the active site architecture and have helped identify residues essential for catalysis. nih.gov These enzymes catalyze the formation of UDP-sugars via an ordered bi-bi mechanism. nih.gov Structural studies of the Aspergillus fumigatus ortholog have provided snapshots of the catalytic process, capturing the enzyme in complex with both substrates and products. nih.gov

| Enzyme | Organism | PDB ID | Resolution | Key Structural Features |

| N-acetylgalactosamine Kinase | Homo sapiens | 2A2C | 1.65 Å | Bilobal, GHMP superfamily fold, active site in cleft |

| UDP-GlcNAc Pyrophosphorylase (AGX1) | Homo sapiens | 1JV1 | 1.9 Å | SpsA-GnT I Core superfamily, defined substrate binding pocket |

| UDP-GlcNAc Pyrophosphorylase | Aspergillus fumigatus | 4BMA | 2.08 Å | Dimeric, shows substrate/product complexes |

This interactive table presents structural data for key enzymes in the this compound pathway.

Molecular Biology and Gene Expression of Enzymes Involved in this compound Processing

The expression and regulation of the genes encoding the enzymes for this compound metabolism are fundamental to cellular homeostasis.

N-acetylgalactosamine Kinase (GALK2): In humans, GalNAc kinase is encoded by the GALK2 gene, located on chromosome 15. rcsb.org This gene is distinct from GALK1 on chromosome 17, which encodes the galactokinase of the Leloir pathway. rcsb.org The GALK2 protein is classified as a metabolic enzyme and is localized to both the cytosol and the nucleoplasm. proteinatlas.org Gene expression data indicate that GALK2 is expressed in a wide variety of tissues, showing a pattern of low tissue specificity. uniprot.org The enzyme is considered part of a salvage pathway, enabling the cell to reutilize N-acetylgalactosamine derived from the breakdown of complex carbohydrates and glycoproteins. rcsb.org

UDP-N-acetylglucosamine Pyrophosphorylase (AGX1/UAP1): The gene encoding the human UDP-N-acetylglucosamine pyrophosphorylase is known as UAP1 or AGX1. This gene is essential for the synthesis of UDP-GlcNAc, a critical precursor for protein glycosylation. nih.gov A key feature of the human UAP1/AGX1 gene is that it undergoes alternative splicing, resulting in two protein isoforms: AGX1 and AGX2. nih.gov These isoforms differ by a 17-residue peptide sequence. Structural and biochemical data suggest this difference leads to a change in the oligomeric assembly of the enzyme and modifies the active site architecture, implying that the two isoforms may possess distinct catalytic properties or regulatory functions. nih.gov Disruption of this gene is lethal in eukaryotes, highlighting its critical role in cellular metabolism. nih.gov Studies in cancer cell lines have shown that targeting the AGX1/UAP1 gene can alter cellular UDP-hexose levels and increase sensitivity to other stressors, indicating its importance for cancer cell survival. mdpi.com

Cellular and Biological Roles of Alpha D Galactosamine 1 Phosphate in Research

Contribution to Glycoprotein Biosynthesis Pathways

Alpha-D-Galactosamine 1-phosphate is a critical building block in the biosynthesis of glycoproteins, particularly in the initiation of mucin-type O-linked glycosylation. nih.govoup.com This process begins with the conversion of this compound to Uridine diphosphate-N-acetylgalactosamine (UDP-GalNAc). nih.gov This conversion is a two-step enzymatic process. First, N-acetyl-D-galactosamine is phosphorylated by N-acetylgalactosamine kinase (GALK2) to form N-acetyl-alpha-D-galactosamine 1-phosphate. wikipedia.org Subsequently, UDP-GalNAc pyrophosphorylase (AGX1) catalyzes the reaction of N-acetyl-alpha-D-galactosamine 1-phosphate with Uridine triphosphate (UTP) to produce UDP-GalNAc. nih.govnih.gov

Once synthesized, UDP-GalNAc serves as the donor substrate for a family of enzymes known as UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (ppGaNTases). nih.govoup.com These enzymes transfer N-acetylgalactosamine (GalNAc) from UDP-GalNAc to the hydroxyl group of serine or threonine residues on a polypeptide chain, forming the Tn antigen (GalNAcα1-O-Ser/Thr). nih.govaginganddisease.org This initial step is the commitment step for the biosynthesis of mucin-type O-glycans, which are crucial components of many secreted and membrane-bound proteins. oup.comaginganddisease.org The structure and function of these glycoproteins are diverse, playing roles in cell protection, recognition, and signaling. oup.com

Table 1: Key Enzymes in the UDP-GalNAc Biosynthetic Pathway

| Enzyme | EC Number | Substrates | Products | Cellular Location |

| N-acetylgalactosamine kinase (GALK2) | 2.7.1.157 | N-acetyl-D-galactosamine, ATP | N-acetyl-alpha-D-galactosamine 1-phosphate, ADP | Cytosol |

| UDP-GalNAc pyrophosphorylase (AGX1) | 2.7.7.43 | N-acetyl-alpha-D-galactosamine 1-phosphate, UTP | UDP-GalNAc, Pyrophosphate | Cytosol, Nucleus |

| Polypeptide N-acetylgalactosaminyltransferase (ppGaNTase) | 2.4.1.41 | UDP-GalNAc, Polypeptide (Ser/Thr) | UDP, GalNAc-Polypeptide (Tn antigen) | Golgi Apparatus |

This table summarizes the key enzymes involved in the synthesis of UDP-GalNAc from N-acetyl-D-galactosamine and its subsequent use in initiating O-linked glycosylation. Data sourced from various biochemical studies. nih.govnih.govwikipedia.org

Contribution to Glycolipid Biosynthesis Pathways

This compound, through its conversion to UDP-GalNAc, is also a key precursor in the biosynthesis of a class of glycolipids known as glycosphingolipids, which includes the gangliosides. nih.govnih.gov Gangliosides are sialic acid-containing glycosphingolipids that are particularly abundant on the surface of neuronal cells and are involved in cell-cell recognition, adhesion, and signal transduction. nih.govresearchgate.net

The biosynthesis of gangliosides is a stepwise process occurring in the Golgi apparatus, where glycosyltransferases sequentially add sugar moieties to a ceramide backbone. researchgate.net UDP-GalNAc is utilized by specific N-acetylgalactosaminyltransferases to add GalNAc residues to the growing glycan chain. For instance, the synthesis of GM2 ganglioside from GM3 involves the transfer of a GalNAc residue from UDP-GalNAc, a reaction catalyzed by GM2/GD2 synthase. researchgate.net Further elongation and modification of this core structure lead to the formation of a diverse array of complex gangliosides. beilstein-journals.org Research has shown that the administration of D-galactosamine can lead to an accumulation of UDP-amino sugars, which in turn impairs the synthesis of gangliosides like GM1 and GD1 in the liver. nih.gov

Table 2: Selected Gangliosides and the Role of GalNAc

| Ganglioside | Precursor | Key Enzyme Utilizing UDP-GalNAc | Function |

| GM2 | GM3 | GM2/GD2 synthase (B4GALNT1) | Precursor for complex gangliosides, implicated in neurodegenerative diseases when accumulated. |

| GD2 | GD3 | GM2/GD2 synthase (B4GALNT1) | Tumor-associated antigen, particularly in neuroblastoma. |

| GA2 | Lactosylceramide | GA2/GM2/GD2 synthase | Precursor for more complex asialo-gangliosides. |

This table highlights key gangliosides whose synthesis depends on the incorporation of GalNAc from UDP-GalNAc, a derivative of this compound. The functions listed are based on current research findings. researchgate.netmdpi.com

Involvement in Cell-Cell Interactions and Signal Transduction Mechanisms

The glycoconjugates derived from this compound, namely glycoproteins and glycolipids, are strategically located at the cell surface, where they play a crucial role in mediating cell-cell interactions and signal transduction. researchgate.netajol.info The terminal GalNAc residues on these molecules can act as recognition markers for other cells or for proteins in the extracellular matrix. researchgate.net

In cancer biology, aberrant glycosylation, often involving the exposure of truncated O-glycans like the Tn antigen (GalNAc-O-Ser/Thr), has been linked to metastasis. brookes.ac.uk These exposed GalNAc residues can mediate the adhesion of cancer cells to endothelial cells, a critical step in the metastatic cascade. brookes.ac.uknih.gov Studies have shown that masking these surface GalNAc-glycans can significantly inhibit the adhesion of metastatic breast cancer cells to the endothelium. brookes.ac.uk Furthermore, the relocation of ppGaNTases from the Golgi to the endoplasmic reticulum in some cancer cells can lead to increased cell surface Tn antigen expression, promoting cell migration and invasiveness. pnas.org

Gangliosides, with their complex carbohydrate structures, are also key players in signal transduction. researchgate.net They can modulate the activity of membrane receptors, such as receptor tyrosine kinases, by associating with them in lipid rafts. researchgate.net For example, the ganglioside GM1 has been shown to regulate the epidermal growth factor receptor (EGFR) signaling pathway. mdpi.com Inorganic phosphate (B84403) itself can also act as a signaling molecule, activating intracellular pathways like the Raf-MEK-ERK cascade. nih.gov

Investigating Regulatory Mechanisms of this compound Metabolism in Cellular Contexts

The metabolism of this compound is tightly regulated to ensure the appropriate supply of precursors for glycoconjugate biosynthesis and to prevent the accumulation of potentially toxic intermediates. nih.govnih.gov This regulation occurs at multiple levels, including substrate availability and the control of key enzymatic activities.

One of the primary regulatory points is the enzyme N-acetylgalactosamine kinase (GALK2), which catalyzes the phosphorylation of N-acetylgalactosamine. tandfonline.com The activity of this enzyme can be influenced by the intracellular concentrations of its substrates, ATP and N-acetylgalactosamine. tandfonline.com Kinetic studies of human GALK2 have revealed an ordered ternary complex mechanism where ATP binds first. tandfonline.com

Feedback inhibition is a common regulatory mechanism in metabolic pathways, where the end product of a pathway inhibits an early enzymatic step. pressbooks.pubbyjus.com In the context of galactosamine metabolism, the accumulation of downstream products could potentially inhibit the activity of upstream enzymes, thereby controlling the rate of synthesis. For example, studies on aldose reductase have shown that the accumulation of its product, galactitol, can lead to a downregulation of the enzyme's gene expression. nih.gov This type of feedback loop helps maintain cellular homeostasis. pressbooks.pub

Table 3: Investigated Regulatory Aspects of Galactosamine Metabolism

| Regulatory Mechanism | Enzyme/Process Affected | Observed Effect | Research Context |

| Substrate Inhibition | N-acetylgalactosamine kinase (GALK2) | High concentrations of N-acetylgalactosamine can inhibit enzyme activity. | In vitro kinetic analysis of recombinant human GALK2. |

| Product Feedback Inhibition | Aldose Reductase | Accumulation of galactitol reduces enzyme mRNA levels. | Study in rat renal medulla. |

| Transcriptional Regulation | UDP Glucose Pyrophosphorylase (UDPGP) genes | Expression levels vary in different tissues and in response to stimuli like hormones and stress. | Analysis of UDPGP gene family in plants. |

| Allosteric Regulation | General Metabolic Pathways | End products of a pathway can bind to allosteric sites on enzymes to inhibit their activity. | General principle of metabolic regulation. |

This table provides examples of regulatory mechanisms that have been investigated in the context of galactosamine and related sugar metabolism, highlighting the complexity of cellular control over these pathways. nih.govtandfonline.comnih.govpressbooks.pub

Analytical Methodologies for Alpha D Galactosamine 1 Phosphate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For sugar phosphates like alpha-D-galactosamine 1-phosphate, which are often present in low concentrations and among numerous structurally similar molecules, high-resolution chromatographic methods are indispensable.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Sugar Phosphates

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for the analysis of carbohydrates, including sugar phosphates. creative-biolabs.comresearchgate.net This method leverages the high-resolution separation capabilities of anion-exchange chromatography at high pH with the sensitive and direct detection afforded by pulsed amperometry. creative-biolabs.comthermofisher.com

Principle of Separation and Detection:

At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on anion-exchange columns. creative-biolabs.com The separation is based on the differential binding affinities of the sugar phosphates to the stationary phase of the column. Pulsed amperometric detection involves the electrochemical oxidation of the separated analytes at the surface of a gold electrode, generating a current that is proportional to the concentration of the analyte. thermofisher.com This detection method is highly sensitive, with detection limits often in the picomole range, and eliminates the need for derivatization. creative-biolabs.comthermofisher.com

Research Findings:

HPAEC-PAD has been successfully applied to the analysis of various sugar phosphates in diverse samples. For instance, a study demonstrated the complete separation of target sugar phosphate (B84403) analytes within 10 minutes using an eluent containing sodium hydroxide (B78521) and sodium carbonate. nih.gov The method exhibited excellent sensitivity, with limits of detection (LOD) ranging from 10-30 ng/mL and limits of quantitation (LOQ) from 35-100 ng/mL. nih.gov The linearity of the method was also notable, with a broad dynamic range. nih.gov

Another application of HPAEC-PAD is in the simultaneous quantification of galactose and galactose 1-phosphate in blood spots for galactosemia screening. researchgate.net This highlights the technique's utility in clinical diagnostics. The method's high specificity and sensitivity make it a more rapid and simple alternative to traditional coupled enzymatic assays for measuring the activity of enzymes like α-D-phosphohexomutases. nih.govnih.gov

Table 1: Performance Characteristics of HPAEC-PAD for Sugar Phosphate Analysis

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 10-30 ng/mL | nih.gov |

| Limit of Quantitation (LOQ) | 35-100 ng/mL | nih.gov |

| Linear Dynamic Range | 1-30 µg/mL | nih.gov |

| Intra- and Inter-day RSDs | 0.23-3.09% | nih.gov |

| Recoveries from Blood Spots | 97.62-99.69% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) for Isotope-Dilution Analysis of Sugar Phosphates

Gas Chromatography-Mass Spectrometry (GC/MS) is a robust analytical technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. Isotope-dilution GC/MS is a particularly accurate method for quantifying analytes, including sugar phosphates.

Principle of Derivatization and Analysis:

Sugar phosphates are non-volatile and require chemical derivatization to become amenable to GC analysis. A common approach involves a two-step online derivatization process: ethoximation followed by trimethylsilylation. nih.gov This process converts the sugar phosphates into more volatile and thermally stable derivatives. The derivatized sample is then introduced into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for both quantification and structural elucidation.

Research Findings:

Isotope-dilution GC/MS has been successfully employed for the quantification of galactose 1-phosphate in erythrocytes, which is crucial for monitoring dietary therapy in galactosemia patients. researchgate.netresearchgate.net In this method, a stable isotope-labeled internal standard, such as alpha-D-[2-¹³C]Gal-1-P, is added to the sample. The ratio of the analyte to the internal standard is then measured by MS, allowing for precise quantification. This approach has been shown to be more sensitive and accurate than traditional enzymatic methods. researchgate.net

A study developing a GC-Time-of-Flight MS (GC-TOFMS) method for analyzing sugar phosphates in yeast cell extracts demonstrated excellent comparison between experimental and theoretical isotopologue fractions, with a maximum bias of 4.6% and an average bias of 1.4%. nih.gov This highlights the high accuracy of the technique for metabolic flux analysis.

Table 2: Key Aspects of GC/MS for Sugar Phosphate Analysis

| Aspect | Description | Reference |

| Derivatization | Ethoximation followed by trimethylsilylation to increase volatility. | nih.gov |

| Ionization | Chemical ionization with methane (B114726) can overcome fragmentation issues. | nih.gov |

| Quantification | Isotope-dilution using stable isotope-labeled internal standards. | researchgate.netresearchgate.net |

| Accuracy | High accuracy with low bias in isotopologue distribution analysis. | nih.gov |

High-Performance Liquid Chromatography (HPLC) Methods for Hexosamine Phosphates

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including hexosamine phosphates. Various HPLC modes, such as reversed-phase, ion-pairing, and mixed-mode chromatography, can be employed depending on the specific analytical challenge.

Principle of Separation and Detection:

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of column and mobile phase is critical for achieving the desired separation. For polar compounds like hexosamine phosphates, which are often difficult to retain on traditional reversed-phase columns, alternative strategies are employed. researchgate.netnih.gov These include ion-pairing chromatography, where a reagent is added to the mobile phase to form neutral ion pairs with the charged analytes, or mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange properties. researchgate.netsielc.com Detection is often achieved using mass spectrometry (LC-MS), which provides high sensitivity and specificity. nih.govnih.gov

Research Findings:

A sensitive and robust mixed-mode HPLC-tandem mass spectrometry (MS/MS) method has been developed for the qualitative and quantitative determination of sugar phosphates. researchgate.net This method demonstrated high sensitivity and repeatability, with relative standard deviations (RSD) of less than 20% for repeated extractions and analyses. researchgate.net Another study developed a pre-column derivatization HPLC method for the simultaneous determination of glucosamine (B1671600) and galactosamine in food samples, achieving a linear range of 10–100 μg/mL. researchgate.net

Furthermore, an ultra-fast and sensitive LC-MS/MS based assay has been established for measuring the activity of enzymes involved in galactosemia, such as galactose-1-phosphate uridylyltransferase (GALT) and galactokinase (GALK). nih.gov This method utilizes a novel normal-phase chromatographic condition and has proven to be robust and sensitive. nih.gov

Table 3: Performance of a Pre-Column Derivatization HPLC Method for Hexosamines

| Parameter | Value | Reference |

| Linear Range | 10–100 μg/mL | researchgate.net |

| Correlation Coefficient | >0.999 | researchgate.net |

| Standard Recovery | 94.09–114.5% | researchgate.net |

| Relative Standard Deviation (RSD) | 0.38–5.29% | researchgate.net |

| Limit of Detection (LOD) | 1.0 mg/kg | researchgate.net |

| Limit of Quantitation (LOQ) | 4.0 mg/kg | researchgate.net |

Spectrometric and Colorimetric Assays in Research Applications

Spectrometric and colorimetric assays provide alternative and often complementary approaches to chromatographic methods for the analysis of sugar phosphates. These methods are typically based on enzymatic reactions that produce a detectable signal, such as a change in absorbance or fluorescence.

Enzymatic Colorimetric Quantitation of Alpha-D-Galactose 1-phosphate (as a related sugar phosphate)

Enzymatic colorimetric assays offer a straightforward and often high-throughput method for quantifying specific sugar phosphates. These assays rely on the high specificity of enzymes to catalyze reactions that produce a colored product.

Principle of the Assay:

A colorimetric method for the quantification of alpha-D-galactose 1-phosphate has been developed. nii.ac.jpnih.govelsevierpure.com This assay is based on a series of coupled enzymatic reactions. First, phosphoglucomutase converts galactose 1-phosphate to glucose 1-phosphate. Then, glucose-6-phosphate dehydrogenase utilizes the product of the subsequent reaction to reduce NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm. The amount of NADH produced is directly proportional to the initial amount of galactose 1-phosphate in the sample.

Research Applications:

This type of assay is valuable for studying galactose metabolism and for screening for disorders like galactosemia. arborassays.combiocat.com The DetectX® Galactose Colorimetric Detection Kit, for example, allows for the rapid measurement of galactose in various samples by employing galactose oxidase, which reacts with galactose to produce hydrogen peroxide. arborassays.com The hydrogen peroxide then reacts with a substrate to produce a colored product, providing a quantitative measure of galactose concentration. arborassays.com While this kit measures galactose directly, the principle of using enzymatic reactions to generate a colorimetric signal is the same as that used for galactose 1-phosphate.

Capillary Electrophoresis with Laser-Induced Fluorescence Detection for Carbohydrates in Research Samples

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge and size in a narrow capillary filled with an electrolyte solution. When coupled with Laser-Induced Fluorescence (LIF) detection, it becomes an exceptionally sensitive analytical tool. taylorfrancis.comnih.gov

Principle of Separation and Detection:

In CE, a high voltage is applied across the capillary, causing charged molecules to migrate towards the electrode of opposite polarity at different velocities. This differential migration leads to their separation. For the analysis of carbohydrates, which are often neutral, a derivatization step with a fluorescent tag is typically required to both impart a charge and enable sensitive detection. LIF detection uses a laser to excite the fluorescent tags, and the emitted light is detected by a sensitive detector, allowing for the detection of very low concentrations of analytes. taylorfrancis.comnsf.gov

Research Findings:

CE-LIF has been successfully applied to the characterization of complex carbohydrate structures, such as konjac glucomannan (B13761562) oligosaccharides, and for monitoring their changes during in vitro fermentation. researchgate.net It has also been established as a potential tool for the analysis and quantification of galactooligosaccharides in complex food matrices. wur.nl The technique offers high sensitivity, short analysis times, and accurate quantification, making it a valuable tool in various fields, including immunoassays and enzyme assays. nih.gov Studies have shown that CE-LIF is the technique of choice for applications requiring the detection of very low amounts of reducing carbohydrates. nsf.gov

Table 4: Comparison of Detection Techniques for Carbohydrates in Capillary Electrophoresis

| Detection Technique | Key Advantage | Reference |

| Laser-Induced Fluorescence (LIF) | Highest sensitivity for low amounts of reducing carbohydrates. | nsf.gov |

| Contactless Conductivity Detection | Favorable for fast and reliable analysis when high sensitivity is not crucial. | nsf.gov |

| Direct UV Detection | Usable with standard CE instruments when analysis time is not critical. | nsf.gov |

| Indirect UV Detection | Suitable for fast analysis with UV detectors. | nsf.gov |

Sample Preparation and Derivatization Strategies for Analytical Research

The accurate analysis of α-D-galactosamine 1-phosphate (GalN-1-P) in various biological and chemical matrices is critically dependent on robust sample preparation and, when necessary, effective derivatization strategies. These steps are essential to isolate the target analyte from interfering substances, enhance its stability, and improve its detectability by analytical instruments. The choice of methodology is often dictated by the sample type, the concentration of the analyte, and the specific analytical technique being employed, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC).

Sample Preparation

Sample preparation for GalN-1-P research typically involves extraction from complex matrices, followed by purification and cleanup steps to remove contaminants that could interfere with analysis.

Extraction from Biological Samples:

Cell and Tissue Lysates: For intracellular analysis, cells or tissues are first lysed to release their contents. This can be achieved through methods like Dounce homogenization combined with freeze-thaw cycles in liquid nitrogen. nih.gov A common procedure involves plating cells, allowing them to grow, and then incubating them in specific media before lysis. nih.gov The resulting lysate is often centrifuged to pellet cellular debris, and the supernatant containing the soluble metabolites, including GalN-1-P, is collected for further processing. nih.govnih.gov Protein content in the lysate is frequently determined using assays like the bicinchoninic acid (BCA) assay to normalize the results. nih.gov

Dried Blood Spots (DBS): DBS are a common sample type for newborn screening of metabolic disorders. tau.ac.il Analytes like galactose-1-phosphate are extracted from punches of the dried blood spot on filter paper. tau.ac.ilnih.gov This method is advantageous due to its minimally invasive nature and the stability of the sample at room temperature.

Plasma and Serum: To extract phosphorylated sugars from plasma or serum, proteins are typically precipitated and removed. A common method involves adding a strong acid, such as perchloric acid, to the sample, followed by centrifugation to separate the precipitated proteins. nih.gov

Purification and Cleanup:

Once extracted, the sample often requires further purification to isolate phosphorylated compounds and remove salts, nucleotides, and other interfering molecules.

Ion-Exchange Chromatography: This technique is highly effective for separating charged molecules like sugar phosphates. nih.gov The sample is passed through a resin that has charged functional groups. By manipulating the pH and ionic strength of the buffer, compounds can be selectively eluted based on their charge characteristics.

Titanium Dioxide (TiO₂) Beads: TiO₂ chromatography is a powerful method for specifically enriching phosphopeptides and other phosphorylated molecules, including sugar phosphates. nih.gov In an acidic solution, the phosphate groups of GalN-1-P bind to the TiO₂ beads. After washing away unbound contaminants, the purified analyte is eluted using a basic solution. nih.gov This technique has demonstrated high recovery rates for inositol (B14025) phosphates and is applicable to complex biological extracts. nih.gov

Solid-Phase Extraction (SPE): SPE cartridges can be used for sample cleanup. For instance, reversed-phase SPE might be used to remove nonpolar impurities, while ion-exchange SPE can isolate charged analytes like GalN-1-P.

The following table summarizes common sample preparation techniques for related phosphorylated sugars, which are applicable to α-D-galactosamine 1-phosphate research.

| Sample Type | Preparation Steps | Key Considerations | Reference |

| Fibroblasts | Plating, incubation, lysis, centrifugation to collect supernatant. | Ensure sufficient cell confluency; protein quantification for normalization. | nih.gov |

| Dried Blood Spots | Punching the filter paper, extraction. | Used in mass screening for metabolic disorders. | tau.ac.ilnih.gov |

| Plasma/Serum | Protein precipitation (e.g., with perchloric acid), centrifugation. | Efficient removal of high-abundance proteins is crucial. | nih.gov |

| General Extracts | Purification via Titanium Dioxide (TiO₂) beads or Ion-Exchange Chromatography. | TiO₂ offers high specificity for phosphorylated molecules. | nih.govnih.gov |

Derivatization Strategies

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For α-D-galactosamine 1-phosphate, derivatization can enhance its volatility for gas chromatography or improve its ionization efficiency and chromatographic retention for liquid chromatography, particularly when coupled with UV or fluorescence detection.

Pre-column Derivatization for HPLC: A common strategy involves reacting the amino group of galactosamine with a labeling agent to attach a chromophore or fluorophore.

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): This reagent reacts with primary and secondary amines under alkaline conditions to form highly fluorescent derivatives. researchgate.net This method has been successfully used for the simultaneous determination of glucosamine and galactosamine. The derivatized products can be readily detected by UV or fluorescence detectors, offering high sensitivity. researchgate.net

6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag): This is another popular derivatizing agent for amines. It provides excellent retention for polar metabolites in reversed-phase liquid chromatography (RPLC) and results in stable derivatives suitable for LC-MS analysis. scispace.com

The derivatization reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. For example, the reaction with FMOC-Cl is typically performed under alkaline conditions and may be enhanced by UV irradiation. researchgate.net

The table below outlines derivatization agents used for amino sugars, which are applicable to the analysis of α-D-galactosamine 1-phosphate.

| Derivatizing Agent | Analyte Functional Group | Detection Method | Advantages | Reference |

| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Amino group | HPLC-UV/Fluorescence | Forms highly fluorescent and stable derivatives, enabling sensitive detection. | researchgate.net |

| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag) | Amino group | HPLC-UV/Fluorescence, LC-MS | Improves chromatographic retention and provides stable derivatives for quantification. | scispace.com |

By combining appropriate sample preparation techniques with effective derivatization strategies, researchers can achieve the sensitivity, specificity, and reproducibility required for the accurate quantification of α-D-galactosamine 1-phosphate in complex research settings.

Comparative Biochemical Studies and Biological Diversity

Alpha-D-Galactosamine 1-phosphate Metabolism in Prokaryotic Systems (e.g., Escherichia coli, Sulfolobus tokodaii)

Prokaryotes have developed diverse mechanisms for the uptake and metabolism of amino sugars, including galactosamine. These pathways are crucial for utilizing available nutrients and for the biosynthesis of essential cell wall components.

In Escherichia coli , the ability to metabolize galactosamine (GalN) and N-acetylgalactosamine (GalNAc) is strain-dependent. researchgate.net Strains capable of utilizing these sugars possess specific gene clusters, such as the aga/kba gene cluster, which encodes enzymes for their transport and metabolism. researchgate.net The transport of these sugars into the cell is often mediated by the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), which phosphorylates the sugar as it enters. researchgate.net While the metabolism of D-galactose via the highly regulated gal operon is well-understood, the pathway for galactosamine involves distinct enzymes. nih.gov Some E. coli strains have an N-acetylgalactosamine-specific PTS. researchgate.net Once inside the cell, N-acetyl-α-D-galactosamine 1-phosphate is a known metabolite. ebi.ac.uk The initial phosphorylation of galactosamine yields galactosamine 6-phosphate, which is then converted to tagatose-6-phosphate and subsequently enters glycolysis. However, the production of alpha-D-galactose 1-phosphate (a related, but distinct compound) can be achieved in permeabilized E. coli cells engineered with novel lactose (B1674315) phosphorylase enzymes, demonstrating the bacterium's metabolic plasticity. nih.gov

The acidothermophilic archaeon Sulfolobus tokodaii presents a unique and highly efficient pathway for the synthesis of UDP-N-acetyl-D-galactosamine (UDP-GalNAc) starting from galactosamine 1-phosphate (GalN-1-P). ebi.ac.ukebi.ac.uk This microorganism utilizes a remarkably thermostable, bifunctional enzyme, designated ST0452. ebi.ac.ukebi.ac.uk This single protein possesses both acetyltransferase and nucleotidylyltransferase activities. ebi.ac.uk It first catalyzes the acetylation of galactosamine-1-phosphate to produce N-acetyl-D-galactosamine-1-phosphate (GalNAc-1-P). ebi.ac.uk Subsequently, the same enzyme facilitates the reaction of GalNAc-1-P with UTP to form UDP-GalNAc. ebi.ac.uk This represents a novel biosynthetic route and is distinct from the more common pathways found in bacteria and eukaryotes. ebi.ac.ukebi.ac.uk The enzyme is also capable of acting on glucosamine-based substrates, indicating a degree of substrate flexibility. ebi.ac.uk

| Organism | Key Enzymes/Systems | Metabolic Process | Key Intermediates |

| Escherichia coli | Aga/kba gene cluster, Phosphotransferase System (PTS) | Strain-dependent utilization of GalN and GalNAc. | N-acetyl-α-D-galactosamine 1-phosphate |

| Sulfolobus tokodaii | ST0452 (bifunctional enzyme) | Acetylation of GalN-1-P and subsequent uridylation to UDP-GalNAc. | N-acetyl-D-galactosamine-1-phosphate |

This compound Metabolism in Eukaryotic Systems (e.g., Mammals, Yeast, Arabidopsis thaliana)

In eukaryotes, this compound is a key intermediate in a "salvage pathway" that channels galactosamine into the mainstream of hexosamine metabolism, ultimately leading to the formation of glycoproteins and glycolipids. ontosight.aiwikipedia.org This pathway mirrors the well-known Leloir pathway for galactose metabolism. nih.gov

In mammals , studies using rat liver have demonstrated that D-galactosamine is primarily metabolized via a pathway analogous to that of galactose. nih.gov The first step is the phosphorylation of galactosamine to galactosamine 1-phosphate, a reaction catalyzed by galactokinase. nih.gov This intermediate is then converted to UDP-galactosamine. The pathway can proceed to the formation of UDP-N-acetylgalactosamine, a critical precursor for glycosylation reactions, through the action of a pyrophosphorylase on N-acetylgalactosamine 1-phosphate. ontosight.ainih.gov The accumulation of a related compound, galactose 1-phosphate, is the hallmark of the genetic disorder galactosemia and is known to be toxic, partly by inhibiting key enzymes like UDP-glucose pyrophosphorylase and sequestering phosphate (B84403). wikipedia.orgnih.govnih.gov

The yeast Saccharomyces cerevisiae serves as a powerful model organism for studying hexose (B10828440) phosphate metabolism and toxicity. nih.gov While much of the research has focused on galactose-1-phosphate accumulation as a model for galactosemia, the findings are relevant to understanding the effects of related sugar phosphates. nih.govnih.gov In yeast models of galactosemia, the accumulation of galactose-1-phosphate leads to a depletion of intracellular inorganic phosphate, which in turn inhibits critical phosphate-dependent processes like glycogenolysis. nih.gov This "phosphate trapping" is considered a major mechanism of toxicity. nih.gov Furthermore, high levels of galactose-1-phosphate have been shown to impair mitochondrial function by directly inhibiting cytochrome c oxidase, an effect conserved from yeast to humans. nih.gov Yeast systems have been engineered to accumulate specific sugar phosphates like galactose-1-phosphate, providing tools to dissect the specific toxic effects of these molecules, which are distinct from the metabolic demand for their downstream products. researchgate.net

In the plant kingdom, the model organism Arabidopsis thaliana is known to produce alpha-D-galactose 1-phosphate. nih.gov While direct metabolic pathways for this compound are less characterized, plants possess complex hexose and hexosamine metabolic networks for cell wall biosynthesis and glycosylation. For instance, the vital antioxidant ascorbate (B8700270) (Vitamin C) is synthesized in Arabidopsis via the Smirnoff-Wheeler pathway, which involves L-galactose 1-phosphate as a key intermediate. nih.gov This highlights the central role of phosphorylated galactose isomers in plant biochemistry. The uptake of phosphate from the soil, essential for forming compounds like this compound, is mediated by a family of PHT1 transporters. nih.gov

| Organism | Key Enzymes/Pathways | Metabolic Role of GalN-1-P or Related Compounds |

| Mammals (Rat Liver) | Galactokinase, UDP-Hexose Pyrophosphorylase | Intermediate in the conversion of galactosamine to UDP-N-acetylgalactosamine for glycosylation. |

| Saccharomyces cerevisiae | Leloir Pathway Analogue | Model for studying sugar-phosphate toxicity (phosphate trapping, mitochondrial dysfunction). |

| Arabidopsis thaliana | Smirnoff-Wheeler Pathway (for L-galactose 1-P) | Alpha-D-galactose 1-phosphate is a known metabolite; related L-galactose 1-phosphate is a precursor for Vitamin C synthesis. |

Evolutionary Conservation and Divergence of this compound Related Enzymes and Pathways

The pathways that metabolize this compound and its parent molecule, galactosamine, demonstrate significant evolutionary conservation, particularly in the core enzymatic steps that mirror the central Leloir pathway for galactose. However, considerable divergence is evident in the strategies for substrate transport, enzyme structure, and metabolic regulation.

Conservation: The fundamental strategy of phosphorylating a sugar to form a sugar 1-phosphate and then activating it with a nucleotide triphosphate (like UTP) is a highly conserved biochemical motif seen across all domains of life. The pathway in mammals where galactosamine is converted to galactosamine 1-phosphate and then to UDP-galactosamine is directly analogous to the canonical Leloir pathway. nih.govnih.gov This suggests that the enzymes for amino sugar metabolism may have evolved from their non-aminated sugar counterparts. The toxicity associated with the accumulation of sugar phosphates like galactose-1-phosphate in both yeast and humans points to a conserved sensitivity to the disruption of phosphate homeostasis and mitochondrial function. nih.govnih.gov

Divergence: A striking example of divergence is the bifunctional enzyme (ST0452) found in the archaeon Sulfolobus tokodaii, which combines acetyltransferase and uridyltransferase activities in a single polypeptide. ebi.ac.uk In contrast, eukaryotes and most bacteria typically employ separate, monofunctional enzymes to carry out these steps. This represents a case of gene fusion leading to a more streamlined, and potentially more efficient, pathway in this extremophile.

Further divergence is seen in the transport mechanisms. Many bacteria, like E. coli, use the phosphotransferase system (PTS) to simultaneously transport and phosphorylate sugars, a system that is absent in eukaryotes. researchgate.net Even within E. coli, the presence of the specific PTS for galactosamine is strain-dependent, highlighting divergence at a micro-evolutionary scale. researchgate.net

The concept of a "salvage pathway" is central to the metabolism of galactosamine in eukaryotes. wikipedia.org Similar to how purine (B94841) salvage pathways recycle bases from nucleic acid degradation to reform nucleotides, the galactosamine salvage pathway reclaims the amino sugar, phosphorylates it to this compound, and funnels it back into the biosynthetic pool for creating complex glycans. ontosight.ainih.govresearchgate.net This contrasts with de novo synthesis pathways and underscores an evolutionary strategy of metabolic efficiency. The enzymes involved, such as galactokinase and GALT, show evolutionary relationships across species but also contain lineage-specific adaptations and regulatory features. nih.gov For example, the metal ion coordination sites within the GALT enzyme are not strictly conserved across all orthologues, suggesting plasticity in the enzyme's structural stabilization. nih.gov

Advanced Research Perspectives and Methodological Innovations

Metabolic Engineering Approaches for Modulating Alpha-D-Galactosamine 1-phosphate Levels

Metabolic engineering offers powerful strategies for manipulating the intracellular concentrations of this compound (α-D-GalN-1-P), a key precursor in various biosynthetic pathways. ontosight.ai By precisely controlling the expression of relevant genes, researchers can enhance or redirect metabolic fluxes to achieve desired outcomes, such as the overproduction of specific glycoconjugates or the elucidation of metabolic bottlenecks.

One prominent approach involves the overexpression of genes encoding enzymes directly involved in the synthesis of α-D-GalN-1-P. For instance, in Escherichia coli, enhancing the expression of genes such as galU, which encodes glucose-1-phosphate uridylyltransferase, can increase the pool of UDP-glucose, a precursor for UDP-N-acetylgalactosamine, which is in equilibrium with α-D-GalN-1-P. frontiersin.org Similarly, reinforcing the biosynthesis of UDP-N-acetylglucosamine by overexpressing glmS, glmM, and glmU genes can indirectly influence the levels of related amino sugar phosphates. frontiersin.org

Conversely, gene knockouts are employed to block competing pathways or regulatory feedback loops. In E. coli, knockout of the transcriptional regulators galR and galS activates the Leloir pathway, enhancing the consumption of galactose and potentially influencing the pool of galactose-derived intermediates. frontiersin.org Such strategies are crucial for optimizing the production of valuable compounds like hyaluronic acid, where the availability of precursor molecules is a limiting factor. frontiersin.org

In the model organism Saccharomyces cerevisiae, researchers have developed systems to intentionally accumulate galactose-1-phosphate (Gal-1P) to study its physiological effects. nih.gov This is achieved by constitutively overexpressing both the galactose permease (GAL2) and galactokinase (GAL1) genes. nih.gov This approach effectively dissociates the accumulation of the sugar phosphate (B84403) from the metabolic demand for downstream products, providing a clearer picture of its specific impacts on cellular processes. nih.gov These engineered yeast strains have been instrumental in understanding the molecular mechanisms of galactosemia, a genetic disorder characterized by the inability to properly metabolize galactose. nih.gov

Directed Evolution Strategies for Modifying Enzyme Specificity Towards Related Sugar Phosphates

Directed evolution has emerged as a transformative tool for tailoring enzyme properties, including their substrate specificity, to create novel biocatalysts for the synthesis of sugar phosphates like alpha-D-galactose 1-phosphate. nih.govoup.comresearchgate.net This iterative process of mutagenesis and screening allows for the development of enzymes with enhanced activity towards non-natural substrates or improved performance under specific industrial conditions. illinois.edu

A notable example is the directed evolution of cellobiose (B7769950) phosphorylase (CP) from Cellulomonas uda to create variants with increased lactose (B1674315) phosphorylase (LP) activity. nih.govoup.com The goal of this research was to produce alpha-D-galactose 1-phosphate from lactose, an inexpensive and abundant starting material. nih.govoup.comnih.gov Through random mutagenesis of the CP gene and selection on a minimal lactose medium, a mutant with six amino acid substitutions was identified that exhibited enhanced LP activity. nih.govoup.com Further refinement through site-directed mutagenesis to remove neutral and negative mutations, followed by saturation mutagenesis at beneficial sites, led to a T508I/N667A mutant with a 7.5-fold higher specific activity on lactose compared to the wild-type enzyme. nih.gov Kinetic analysis revealed that this improvement was due to a higher catalytic rate (kcat). nih.gov

This approach highlights the power of directed evolution to overcome the limitations of naturally occurring enzymes. nih.gov While rational design based on protein structure can be informative, directed evolution can uncover beneficial mutations that would be difficult to predict. illinois.edu The development of high-throughput screening methods is crucial for efficiently exploring the vast sequence space generated during these experiments. illinois.edu

The principles of directed evolution have also been applied to other enzymes involved in sugar metabolism. For instance, studies on the β-galactosidase of Escherichia coli have shown that single point mutations can significantly alter the enzyme's specificity to allow for the hydrolysis of different β-galactoside sugars. nih.gov These studies demonstrate that changes in substrate specificity are often very specific to the selected substrate and can sometimes be accompanied by decreased activity towards other related substrates. nih.gov

In vitro and In vivo Reconstitution of Metabolic Pathways Involving this compound

The reconstitution of metabolic pathways, both in vitro (in a cell-free environment) and in vivo (within a living organism), is a powerful technique for understanding the function and regulation of the enzymes involved in this compound metabolism. nih.govnih.gov These approaches allow for the detailed study of reaction mechanisms, kinetics, and the identification of metabolic intermediates. nih.gov

In vitro reconstitution involves purifying the individual enzymes of a pathway and combining them in a controlled environment with the necessary substrates and cofactors. nih.gov This method provides a granular view of the biochemical transformations. For example, the in vitro reconstitution of the mevalonate (B85504) pathway for the production of farnesene (B8742651) allowed researchers to identify that the concentration of isopentenyl pyrophosphate isomerase (Idi) was a key rate-limiting factor, a finding that was not previously apparent from in vivo studies. nih.gov This knowledge was then used to create a metabolically engineered E. coli strain with significantly higher farnesene production. nih.gov Similarly, the in vitro reconstitution of polysaccharide biosynthesis pathways has provided insights into the sequential addition of sugar units, such as N-acetyl-D-galactosamine (GalNAc), onto a carrier molecule. nih.gov

In vivo reconstitution involves expressing the genes for a metabolic pathway in a heterologous host organism, such as E. coli or yeast. This approach allows for the study of the pathway in a cellular context and can be used to produce valuable compounds. For instance, permeabilized E. coli cells overexpressing an engineered lactose phosphorylase have been successfully used for the production of alpha-D-galactose 1-phosphate from lactose. nih.gov This system yielded 9.5 grams of highly pure product from a 1-liter reaction volume after purification. nih.gov

The development of systems in yeast to accumulate specific sugar-phosphates, such as galactose-1-phosphate, provides an in vivo model to study the toxic effects of these metabolites, which is relevant to human diseases like galactosemia. nih.gov By expressing a mammalian ketohexokinase in yeast, researchers have also been able to accumulate fructose-1-phosphate, allowing for a comparative study of the toxicities of different sugar-phosphates. nih.gov These in vivo systems are advantageous because they can separate the toxic effects of the accumulated metabolite from the metabolic requirement for downstream products. nih.gov

Systems Biology Approaches for Comprehensive Pathway Analysis Related to this compound Metabolism

Systems biology provides a holistic framework for understanding the complex network of interactions that govern the metabolism of this compound and related molecules. This approach integrates data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of metabolic pathways. These models can then be used to predict how the system will respond to genetic or environmental perturbations.

The galactose metabolism pathway, in which alpha-D-Galactose 1-phosphate is a key intermediate, is a well-studied example. bio-rad.com Galactose is first phosphorylated to alpha-D-Galactose 1-phosphate by galactokinase (GALK1 or GALK2). bio-rad.com This intermediate is then converted to UDP-galactose and glucose-1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase (GALT). bio-rad.comhmdb.ca UDP-galactose can be epimerized to UDP-glucose, which can then enter glycolysis or be used for glycogen (B147801) synthesis. youtube.com

Metabolomic studies, often employing techniques like mass spectrometry, allow for the quantification of intermediates like alpha-D-Galactose 1-phosphate in biological samples. researchgate.netnih.gov This information is crucial for understanding the metabolic state of a cell and identifying potential enzymatic bottlenecks or regulatory points. For example, in galactosemia, the deficiency of the GALT enzyme leads to the accumulation of galactose-1-phosphate, which is believed to be a primary cause of the disease's pathology. hmdb.canih.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying alpha-D-galactosamine 1-phosphate in biological samples?

- Methodological Answer : Enzymatic assays are commonly used, leveraging substrate-specific enzymes like galactose-1-phosphate uridyltransferase (GALT). For example, fluorimetric detection of NADPH production via coupled reactions (e.g., glucose-1-phosphate conversion to glucose-6-phosphate and subsequent oxidation) provides high sensitivity . HPLC and mass spectrometry are also employed for absolute quantification, particularly in clinical settings for disorders like galactosemia .

Q. What metabolic pathways involve this compound?

- Methodological Answer : this compound participates in amino sugar and nucleotide sugar metabolism (KEGG Pathway ko00520). It is a precursor in the biosynthesis of nucleotide sugars like UDP-galactosamine, which are critical for glycosylation processes. Researchers can validate its role using isotopic labeling in cell cultures or gene knockout models to trace metabolic flux .

Q. How can researchers ensure specificity when detecting this compound in complex biological matrices?

- Methodological Answer : Cross-reactivity with structurally similar molecules (e.g., galactose 1-phosphate) must be mitigated. Techniques include enzymatic pre-treatment (e.g., phosphatase inhibitors to prevent degradation) and tandem mass spectrometry (MS/MS) with selective ion monitoring. Validation via spiked recovery experiments in control samples is essential .

Advanced Research Questions

Q. What experimental designs address contradictions in substrate specificity of enzymes interacting with this compound?

- Methodological Answer : Comparative biochemical assays across species can resolve discrepancies. For instance, CaIMP in Cicer arietinum hydrolyzes both myo-inositol 1-phosphate and galactose 1-phosphate, unlike its Arabidopsis homolog. Researchers should perform kinetic studies (Km, Vmax) and genetic complementation assays (e.g., in mutant strains) to confirm functional divergence .

Q. How can conflicting clinical data on this compound levels in galactosemia management be reconciled?

- Methodological Answer : Variability in monitoring protocols (e.g., sample timing, dietary control) contributes to inconsistencies. Standardizing longitudinal studies with matched cohorts (age, genotype, diet) and using LC-MS for precise quantification can reduce noise. Collaborative databases (e.g., patient registries) enhance statistical power .

Q. What are the challenges in modeling this compound’s role in glycosylation defects?

- Methodological Answer : Cellular models (e.g., fibroblasts from galactosemia patients) often lack tissue-specific context. Advanced models like CRISPR-edited organoids or inducible pluripotent stem cells (iPSCs) better mimic in vivo conditions. Multi-omics approaches (transcriptomics, glycomics) are critical to map pathway disruptions .

Q. How do researchers differentiate between enzymatic and non-enzymatic degradation of this compound in vitro?

- Methodological Answer : Control experiments with heat-inactivated enzymes or chelating agents (e.g., EDTA to inhibit metal-dependent phosphatases) are necessary. Time-course analyses under varying pH/temperature conditions and parallel assays with stable isotope-labeled substrates can isolate degradation pathways .

Methodological Resources

- Enzymatic Assays : Detailed protocols for GALT activity measurements, including reagent preparation and fluorimetric detection parameters .

- Metabolic Tracing : Guidelines for using [U-¹³C] galactosamine in cell cultures to track incorporation into nucleotide sugars .

- Data Standardization : Frameworks for clinical data collection in galactosemia (e.g., NIH-funded registries) to harmonize monitoring practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.